

chemical structure of tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile

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Compound of Interest

4-(Hydroxymethyl)oxane-4carbonitrile

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Technical Guide: Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, a heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document consolidates known properties from chemical suppliers and proposes a putative synthetic pathway based on established methodologies for structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar tetrahydropyran derivatives.

Chemical Structure and Properties

Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile is a bifunctional molecule featuring a tetrahydropyran ring substituted with both a hydroxymethyl and a nitrile group at the C4 position. This unique arrangement of functional groups makes it an interesting scaffold for further chemical modifications.



Structure:

Table 1: Chemical and Physical Properties

Property	Value	Citations
IUPAC Name	tetrahydro-4- (hydroxymethyl)-2H-pyran-4- carbonitrile	[1]
Synonyms	(4-Cyanotetrahydro-2H-pyran- 4-yl)methanol	[1]
CAS Number	1010836-56-2	[1][2][3][4][5]
Molecular Formula	C7H11NO2	[1][3][4][5]
Molecular Weight	141.17 g/mol	[1][2][3][5]
SMILES	N#CC1(CO)CCOCC1	[1]
Purity	Typically ≥95% (commercial sources)	[2]
Storage	2-8 °C	[1][2]

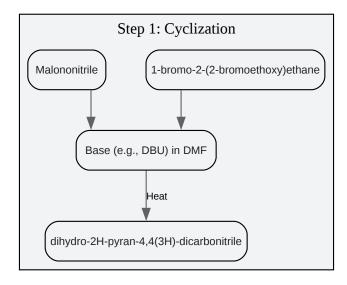
Note: Experimental data such as melting point, boiling point, and detailed spectroscopic data are not readily available in published literature.

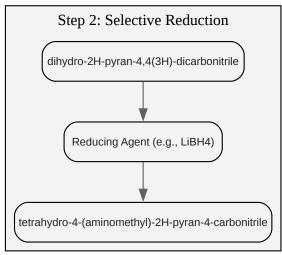
Proposed Synthesis Pathway

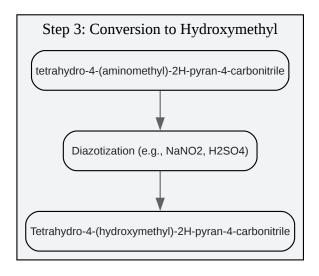
A detailed experimental protocol for the synthesis of tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile is not explicitly available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on the synthesis of related compounds, such as 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. The proposed pathway involves the formation of a dinitrile intermediate followed by selective reduction.

Logical Workflow for Proposed Synthesis:









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Caption: Proposed synthetic workflow for tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile.



Detailed Proposed Experimental Protocol

Step 1: Synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile

This step is adapted from the synthesis of a similar intermediate.

- To a solution of malononitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1-bromo-2-(2-bromoethoxy)ethane (1.1 eq).
- Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq), to the mixture.
- Heat the reaction mixture to approximately 85°C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield dihydro-2H-pyran-4,4(3H)-dicarbonitrile.

Step 2: Selective Reduction to tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile

This step involves the selective reduction of one of the two nitrile groups.

- Dissolve dihydro-2H-pyran-4,4(3H)-dicarbonitrile (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
- Cool the solution to 0°C in an ice bath.
- Carefully add a selective reducing agent, such as lithium borohydride (LiBH₄), portion-wise.
 The choice of reducing agent is critical to favor the reduction of one nitrile group over the other.
- Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC.



- Quench the reaction carefully with water or a dilute acid at 0°C.
- Perform an aqueous workup and extract the product.
- Purify the crude product to obtain tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile.

Step 3: Conversion of the Amino Group to a Hydroxymethyl Group

This can be achieved via a diazotization reaction.

- Dissolve tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile (1.0 eq) in an aqueous acidic solution (e.g., dilute sulfuric acid) at 0°C.
- Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for a specified time, allowing the diazonium salt to form and subsequently decompose to the alcohol.
- Neutralize the reaction mixture and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the final product, tetrahydro-4- (hydroxymethyl)-2H-pyran-4-carbonitrile, likely through column chromatography.

Potential Biological and Medicinal Chemistry Applications

While no specific biological activities have been reported for tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, its structural motifs are present in various biologically active molecules. The tetrahydropyran ring is a common feature in numerous natural products and pharmaceuticals. The nitrile group can act as a precursor for other functional groups such as amines, carboxylic acids, and amides, or it can participate in cycloaddition reactions. The primary alcohol provides a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Given these features, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of diverse



substituents, making it suitable for the generation of compound libraries for screening in various biological assays.

Data Presentation

As of the date of this document, quantitative experimental data, including spectroscopic analyses (NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., melting point, boiling point, solubility), for tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile are not available in the public domain. Researchers synthesizing this compound are encouraged to perform full characterization and publish their findings to contribute to the collective knowledge base.

Conclusion

Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile is a chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. This guide provides the currently available information on its properties and outlines a plausible, though unconfirmed, synthetic pathway. Further research is warranted to fully characterize this compound and explore its utility in the development of novel molecules with potential therapeutic applications.

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